molecular formula C5H3BrClNO B3029966 3-Bromo-6-chloropyridin-2(1H)-one CAS No. 848423-85-8

3-Bromo-6-chloropyridin-2(1H)-one

Cat. No. B3029966
CAS RN: 848423-85-8
M. Wt: 208.44
InChI Key: TXOMZZHODWFCIF-UHFFFAOYSA-N
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Description

3-Bromo-6-chloropyridin-2(1H)-one is a heterocyclic compound belonging to the pyridone family. It is a colorless solid that is insoluble in water, but soluble in organic solvents. 3-Bromo-6-chloropyridin-2(1H)-one is a versatile reagent used in organic synthesis and has numerous applications in the field of medicinal chemistry, including the synthesis of drugs, agrochemicals, and other biologically active compounds.

Scientific Research Applications

Silyl-Mediated Halogen/Halogen Displacement in Pyridines and Other Heterocycles

A study by Schlosser and Cottet (2002) explored the halogen/halogen exchange in pyridines, providing insight into the mechanisms that could involve 3-Bromo-6-chloropyridin-2(1H)-one as a precursor or intermediate. This research demonstrates the potential for selectively substituting halogens in pyridine derivatives, which is crucial for synthesizing compounds with specific properties Schlosser & Cottet, 2002.

Synthesis and Biological Activity of Pyrazole Carboxamide Derivatives

Li et al. (2015) reported on the synthesis and structure of a complex involving 3-Bromo-6-chloropyridin-2(1H)-one derivatives, displaying fungicidal and antiviral activities. This study exemplifies the compound's application in developing agrochemicals Li et al., 2015.

Selective Amination of Polyhalopyridines

Ji, Li, and Bunnelle (2003) explored the selective amination of halopyridines, a reaction that could involve derivatives of 3-Bromo-6-chloropyridin-2(1H)-one, highlighting its role in organic synthesis to produce amino-substituted pyridines Ji, Li, & Bunnelle, 2003.

Development of Metal Ion Chelates and Immobilization on Functionalized Carbons

Handlovic et al. (2021) discussed the synthesis of bromine-substituted (chloromethyl)pyridines, potentially including 3-Bromo-6-chloropyridin-2(1H)-one, for immobilizing biomimetic metal ion chelates on heterogeneous supports. This research is relevant for applications in catalysis and material science Handlovic et al., 2021.

Electrocatalytic Synthesis and Corrosion Inhibition

Gennaro et al. (2004) investigated the electrochemical reduction of bromo and chloropyridines, potentially applicable to 3-Bromo-6-chloropyridin-2(1H)-one, for the synthesis of aminonicotinic acid. This study illustrates the compound's utility in electrosynthesis and its potential role in corrosion inhibition research Gennaro et al., 2004.

properties

IUPAC Name

3-bromo-6-chloro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOMZZHODWFCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697111
Record name 3-Bromo-6-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloropyridin-2(1H)-one

CAS RN

848423-85-8
Record name 3-Bromo-6-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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